molecular formula C12H15FN2O B1357440 N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide CAS No. 926250-89-7

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide

Cat. No. B1357440
M. Wt: 222.26 g/mol
InChI Key: VXYWHPUEWRDMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide” is a powder . It should be stored sealed in a dry place at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • A study identified a compound, 3,5-AB-CHMFUPPYCA, obtained from a vendor, which was advertised as AZ-037. The study highlighted the importance of correct labeling and identification of research chemicals, and the compound's pharmacological activities are yet to be explored (McLaughlin et al., 2016).

Met Kinase Inhibitor Discovery

  • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including a similar compound, were identified as potent and selective Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model (Schroeder et al., 2009).

Serotonin 1A Receptors in Alzheimer's Disease

  • 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a serotonin 1A receptor imaging probe, was used in Alzheimer's disease research. This study found decreased receptor densities in Alzheimer's patients, correlating with clinical symptoms (Kepe et al., 2006).

Synthesis and Computational Studies

  • A study on 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, revealed interesting non-linear optical properties and potential anticancer activity via molecular docking analyses (Jayarajan et al., 2019).

Novel Antibacterial Quinolone

  • A novel N-1 substituent of naphthyridones and quinolones, including a similar compound, showed potent antibacterial activities against various bacteria, indicating its therapeutic potential in antibacterial applications (Kuramoto et al., 2003).

Atorvastatin Intermediate Synthesis

  • N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, an intermediate for atorvastatin synthesis, was efficiently synthesized. Atorvastatin is a key drug in cholesterol management (Pandey & Rao, 2004).

Serotonin Agonist Development

  • Fluorine atom incorporation in a novel structural class of 5-HT1A receptor agonists enhanced oral activity. This development is crucial in the treatment of depression and other mental health disorders (Vacher et al., 1999).

Safety And Hazards

This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-6-5-9(14)7-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWHPUEWRDMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide

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